![molecular formula C12H15NO2 B2494776 rel-(3aR,4R,7S,7aS)-8-(1-methylethylidene)hexahydro-1H-4,7-methanoisoindole-1,3-dione CAS No. 166878-52-0](/img/structure/B2494776.png)
rel-(3aR,4R,7S,7aS)-8-(1-methylethylidene)hexahydro-1H-4,7-methanoisoindole-1,3-dione
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Overview
Description
The compound belongs to a class of chemicals that are synthesized and analyzed for various applications in the fields of organic and medicinal chemistry. Due to its complex structure, understanding its synthesis, molecular structure, chemical reactions, and properties is crucial for its application in scientific research.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, including but not limited to cyclization, esterification, and catalytic processes. Techniques like direct esteration, carbonylation of methanol, and methanol dehydrogenation have been explored for synthesizing related compounds. These methods are selected based on the desired yield, purity, and the specific functional groups present in the final product (Feng, 2000).
Molecular Structure Analysis
Molecular structure analysis is typically conducted using spectroscopic methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography. These techniques allow for the determination of the compound’s molecular geometry, functional groups, and bond configurations, providing insights into its reactivity and physical properties.
Chemical Reactions and Properties
The reactivity of a compound like rel-(3aR,4R,7S,7aS)-8-(1-methylethylidene)hexahydro-1H-4,7-methanoisoindole-1,3-dione can be influenced by its functional groups and molecular structure. Studies on similar compounds have shown that they can undergo reactions such as polymerization, addition reactions, and substitutions, depending on the presence of reactive sites (Grzybowski & Gryko, 2015).
properties
IUPAC Name |
(1R,2R,6S,7S)-10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-5(2)8-6-3-4-7(8)10-9(6)11(14)13-12(10)15/h6-7,9-10H,3-4H2,1-2H3,(H,13,14,15)/t6-,7+,9+,10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTBPVCOQQBGNY-SWOGREBESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C2CCC1C3C2C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1[C@@H]2CC[C@H]1[C@H]3[C@@H]2C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rel-(3aR,4R,7S,7aS)-8-(1-methylethylidene)hexahydro-1H-4,7-methanoisoindole-1,3-dione |
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